Einecs 308-616-4

Description

Historical Trajectories and Current Status of Research on Organophosphate-Related Compounds

The scientific journey into organophosphate compounds began in the early 19th century. researchgate.netmedscape.com Jean Louis Lassaigne is credited with first reacting alcohol with phosphoric acid in the 1820s, leading to the creation of triethyl phosphate (B84403). oup.com A key milestone occurred in 1854 when French chemist Philippe de Clermont synthesized tetraethyl pyrophosphate (TEPP), the first OP compound identified to have anticholinesterase properties. researchgate.networldscientific.com

The field expanded dramatically in the 1930s and 1940s, largely through the work of German chemist Gerhard Schrader at I.G. Farben. worldscientific.comrevistamedicinamilitara.ro While searching for new insecticides, Schrader synthesized thousands of OP compounds, including parathion (B1678463), which would become a widely used pesticide. oup.com This research also led to the development of highly toxic nerve agents such as tabun, sarin (B92409), and soman (B1219632) for chemical warfare, although they were not used by Germany in World War II. researchgate.netoup.com

After the war, the agricultural use of OPs grew substantially, particularly after many organochlorine pesticides were banned in the 1970s. researchgate.net Today, organophosphate esters are not only used as pesticides but also as industrial chemicals, including flame retardants and plasticizers. frontiersin.orgtandfonline.commdpi.com This widespread use has led to their ubiquitous presence in the environment. mdpi.com Current research is increasingly focused on the environmental fate, non-target toxicity, and long-term health effects of these compounds, moving beyond their acute effects on acetylcholinesterase, the enzyme that inactivates acetylcholine (B1216132) at neuronal synapses. frontiersin.orgfepbl.com

| Milestone | Year | Description | Citation |

| First Synthesis | Early 1800s | Jean Louis Lassaigne and Jean Pierre Boudet conduct early syntheses by combining alcohol and phosphoric acid. | researchgate.netmedscape.comoup.com |

| First Anticholinesterase OP | 1854 | Philippe de Clermont synthesizes tetraethyl pyrophosphate (TEPP). | researchgate.networldscientific.com |

| Intensive Insecticide Research | 1930s-1940s | Gerhard Schrader synthesizes thousands of OP compounds, including parathion and nerve agents like sarin and tabun. | researchgate.netoup.comworldscientific.com |

| Widespread Agricultural Use | Post-WWII | Use of OPs as pesticides expands globally, accelerating after the ban of many organochlorine pesticides. | researchgate.net |

| Focus on Environmental & Health Impacts | Late 20th Century - Present | Research shifts to include environmental persistence, chronic toxicity, neurodevelopmental effects, and their role as emerging contaminants like flame retardants. | frontiersin.orgtandfonline.commdpi.com |

Elucidation of Research Gaps and Emerging Areas in the Study of Phosphoric Acid, Ethyl Ester, Compound with 2-Aminoethanol

Despite a long history of research into the broader organophosphate class, significant knowledge gaps persist, many of which are directly applicable to the understudied compound Phosphoric acid, ethyl ester, compound with 2-aminoethanol. The most significant research gap is the profound lack of specific data on this molecule. Its presence in chemical databases is not matched by published studies on its synthesis, properties, environmental behavior, or biological effects.

General research gaps in the study of organophosphate esters that highlight the need for investigation into this specific compound include:

Mechanisms Beyond Cholinesterase Inhibition : While the inhibition of acetylcholinesterase (AChE) is the canonical mechanism of OP toxicity, there is growing evidence of non-cholinergic mechanisms contributing to neurotoxic outcomes. nih.gov The role of these alternative pathways remains an active area of research with significant data gaps. nih.gov

Chronic Low-Dose Exposure : Most historical research focused on the acute effects of high-dose exposures. fepbl.com There is a critical need for more studies on the chronic and cumulative effects of long-term, low-level exposures, which are more representative of real-world environmental scenarios. fepbl.com

Inter-Individual Variability : Factors such as genetics, age, and sex can influence susceptibility to organophosphate toxicity. fepbl.com However, there is a scarcity of research exploring these differences, for instance, how males and females might be affected differently by OP exposure. frontiersin.org

Combined Effects : Real-world exposures typically involve mixtures of multiple chemical compounds. Yet, the majority of studies examine individual organophosphates, neglecting the potential synergistic or cumulative effects of co-exposure to multiple OPs. fepbl.com

Emerging Compounds and Secondary OPEs : The list of OPEs reported in the environment continues to grow, with many newly identified or "emerging" OPEs lacking sufficient study. nih.gov Furthermore, recent evidence shows that some OPEs are formed indirectly in the environment through the chemical transformation of other industrial chemicals like organophosphite antioxidants, creating what are known as secondary organophosphate esters (SOPEs). tandfonline.comtandfonline.com Whether Einecs 308-616-4 fits into these categories is unknown.

| Identified Research Gap | Description | Relevance to this compound | Citation |

| Compound-Specific Data | A near-total lack of published scientific literature for this specific compound. | Foundational data on physicochemical properties, environmental fate, and toxicity are missing. | |

| Non-Cholinergic Mechanisms | Understanding toxic effects that are not related to acetylcholinesterase inhibition. | The potential for this compound to induce neuroinflammation or oxidative stress is unstudied. | nih.gov |

| Chronic Exposure Effects | Limited data on the impact of long-term, low-level exposure. | As OPEs are persistent, understanding the chronic effects of this compound is crucial for risk assessment. | fepbl.com |

| Mixture Toxicity | Scarcity of research on the combined effects of exposure to multiple OPs. | In the environment, this compound would be part of a chemical mixture; its interactive effects are unknown. | fepbl.com |

| Emerging & Secondary OPEs | Lack of information on newly used OPEs and those formed through environmental transformation. | It is unknown if this compound is an emerging contaminant or a SOPE, which could have distinct properties. | tandfonline.comnih.gov |

Scholarly Significance and Prospective Research Directions for the Compound

The scholarly significance of investigating Phosphoric acid, ethyl ester, compound with 2-aminoethanol lies in addressing the fundamental knowledge gaps identified. Such research would contribute to a more complete understanding of the vast chemical landscape of organophosphate esters, which are of high relevance to environmental science and public health. oup.com

Prospective research should proceed in a structured manner, beginning with fundamental characterization and expanding to more complex toxicological and environmental questions. Key future research directions include:

Fundamental Physicochemical Characterization : The first step is to determine the basic properties of the pure substance, such as its water solubility, vapor pressure, and partition coefficients. This data is essential for predicting its environmental transport and fate.

Environmental Fate and Transport : Studies should investigate its persistence in soil, water, and air. Research could explore its potential for long-range atmospheric transport, a known characteristic of some OPEs found in remote polar regions. mdpi.comresearchgate.net

Analytical Method Development : Sensitive and specific analytical methods using techniques like high-resolution mass spectrometry are needed to detect and quantify the compound in various environmental matrices, including indoor dust, wastewater, and biota. nih.gov

Toxicological Profiling : Initial in vitro studies could screen for acetylcholinesterase inhibition and other mechanisms like oxidative stress or neuroinflammation. fepbl.comnih.gov Depending on these results, subsequent in vivo studies in model organisms could provide more comprehensive data.

Investigation as a Secondary Organophosphate Ester (SOPE) : A crucial research question is whether this compound is produced directly or formed secondarily in the environment from the degradation of other commercial chemicals. tandfonline.comtandfonline.com This would significantly alter the understanding of its sources and prevalence.

Exploring Potential Applications : The structure of the compound, featuring both phosphate and amine functional groups, suggests it could be an intermediate in chemical synthesis or have applications in materials science or drug delivery. ontosight.ai Research into its reactivity and potential uses could reveal novel applications.

By pursuing these research avenues, the scientific community can move Phosphoric acid, ethyl ester, compound with 2-aminoethanol from a mere entry in a chemical registry to a well-understood substance, contributing valuable knowledge to the broader field of organophosphate chemistry and toxicology.

Properties

CAS No. |

98143-51-2 |

|---|---|

Molecular Formula |

C4H14NO5P |

Molecular Weight |

187.13 g/mol |

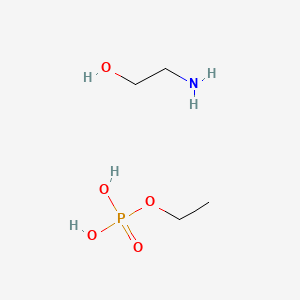

IUPAC Name |

2-aminoethanol;ethyl dihydrogen phosphate |

InChI |

InChI=1S/C2H7NO.C2H7O4P/c3-1-2-4;1-2-6-7(3,4)5/h4H,1-3H2;2H2,1H3,(H2,3,4,5) |

InChI Key |

ZXGVHYCIRLPRBM-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(O)O.C(CO)N |

Origin of Product |

United States |

Advanced Synthetic Strategies and Structural Modification Studies of Phosphoric Acid, Ethyl Ester, Compound with 2 Aminoethanol

Development of Novel Synthetic Pathways for the Compound

Traditional synthesis of related phosphoethanolamine compounds often involves the direct reaction of phosphoric acid and ethanolamine (B43304), sometimes in organic solvents like aromatic hydrocarbons, which can lead to low yields (44-80%), complex purification processes, and significant industrial waste. google.com To address these limitations, several novel synthetic pathways have been developed to improve efficiency, purity, and scalability.

One significant advancement is the direct, one-step synthesis method described in a Chinese patent. google.com This approach reacts ethanolamine directly with phosphorus pentoxide, phosphoric acid solution, or phosphorus oxychloride in an aqueous medium. google.com The process is followed by a direct temperature-programmed vacuum drying to yield the final product. google.com This method is reported to offer substantial benefits over older techniques, including higher yields, lower production costs, a simpler and safer process, and elimination of organic solvent waste. google.com

Another high-yield method involves the careful reaction of 2-aminoethanol with an aqueous solution of orthophosphoric acid in equimolar proportions. google.com The key to this process is a two-stage heating and evaporation procedure. First, the water of solution is evaporated at a temperature up to 110°C. google.com Subsequently, the temperature is raised to 150-210°C under reduced pressure to remove the water of reaction, driving the esterification to completion and achieving yields of 90-95%. google.com

A more sophisticated strategy involves the use of pre-formed cyclic synthons. ucl.ac.uk A novel, general method has been developed for synthesizing various phosphorylethanolamine derivatives using 1,3,2-oxazaphospholidin-2-ones as "phosphorylethanolamine synthons." ucl.ac.uk This pathway offers a versatile route to a range of alkoxy and aryloxyphosphorylethanolamine compounds, providing a modular approach to synthesis that is not easily achievable through direct condensation. ucl.ac.uk

| Method | Starting Materials | Solvent | Key Features | Reported Yield | Citation |

| Traditional Method | Phosphoric acid, Ethanolamine | Aromatic Hydrocarbons | High-temperature dehydration; complex process. | 44-80% | google.com |

| Improved One-Step | Ethanolamine, Phosphorus Pentoxide (or PCl₃O/H₃PO₄) | Water | Simple, safe, low-cost, and waste-free process. | High | google.com |

| Controlled Dehydration | 2-aminoethanol, Orthophosphoric Acid | Water (Aqueous Solution) | Two-stage evaporation at controlled temperatures and reduced pressure. | 90-95% | google.com |

| Synthon Approach | 1,3,2-Oxazaphospholidin-2-ones, Alcohols/Phenols | Varies | Modular synthesis for diverse derivatives. | High | ucl.ac.uk |

Regioselective and Stereoselective Derivatization of Phosphoric Acid, Ethyl Ester, Compound with 2-Aminoethanol for Research Probes

The dual functionality of the compound, featuring a nucleophilic amine and a phosphate (B84403) group, allows for targeted chemical modifications to create specialized research probes. ontosight.ai Regioselective derivatization—the ability to selectively react with one functional group over the other—is critical for these applications.

Regioselectivity: The primary amine group is a common site for modification via reactions like acylation, alkylation, or conjugation to other molecules. ontosight.ai For instance, it can be reacted with activated carboxylic acids or their derivatives to form amides, or with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to secondary amines. The phosphate moiety, on the other hand, can be further esterified. The choice of reagents and reaction conditions dictates which site is modified. For example, in a basic medium, the amine group is typically more nucleophilic, whereas under acidic conditions, reactions involving the phosphate group can be favored.

Stereoselectivity: Creating stereochemically pure derivatives is essential when developing probes for biological systems, which are inherently chiral. While the parent compound is achiral, derivatization can introduce stereocenters. Asymmetric catalysis is a powerful tool for achieving this. Chiral phosphoric acids (CPAs), for instance, have emerged as highly effective organocatalysts for a wide range of enantioselective reactions. beilstein-journals.org These catalysts can be used to direct the addition of nucleophiles to imines derived from the amine group of the title compound, thereby creating chiral α-amino phosphonate (B1237965) analogues with high enantioselectivity. beilstein-journals.orgresearchgate.net Such stereoselective methods are crucial for synthesizing optically active α-arylglycine derivatives and other complex structures from simple, achiral precursors. researchgate.net The development of probes based on O-serine esters of guanidino ethyl phosphate, where the specific stereoisomer (D or L) is crucial for biological activity, underscores the importance of stereocontrol in this field. ucl.ac.uk

| Target Site | Reaction Type | Reagent Class | Potential Product | Selectivity Focus | Citation |

| Amine Group | N-Acylation | Activated Carboxylic Acids | Amide Derivative | Regioselective | ontosight.ai |

| Amine Group | Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary Amine Derivative | Regioselective | ontosight.ai |

| Phosphate Group | O-Esterification | Alcohols, Condensing Agent | Phosphodiester | Regioselective | ucl.ac.uk |

| Introduced Moiety | Asymmetric Addition | Imines, Chiral Phosphoric Acid Catalyst | Chiral α-Amino Phosphonate | Stereoselective | beilstein-journals.orgresearchgate.net |

Sustainable Chemical Synthesis Methodologies Applied to the Compound

In line with the principles of green chemistry, modern synthetic efforts aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

A key sustainable approach is the use of water as a reaction solvent, replacing volatile and often toxic organic solvents. The patented one-step synthesis of phosphorylethanolamine from ethanolamine and a phosphorus source in an aqueous solution is a prime example of this strategy. google.com This method not only avoids organic solvents but also boasts high product purity, a short production cycle, and minimal waste, making it an environmentally and economically attractive alternative to traditional routes. google.com

Biocatalysis represents another frontier for sustainable synthesis. While direct enzymatic synthesis of this specific ethyl ester compound is not widely documented, enzymes are extensively used for the modification of related structures like glycerophospholipids, which contain the phosphoethanolamine head group. researchgate.net The use of enzymes like lipases and phospholipases for the synthesis and modification of phospholipid derivatives demonstrates the potential for developing biocatalytic or chemo-enzymatic pathways. researchgate.net Such methods operate under mild conditions (temperature and pH) and offer high selectivity, reducing the need for protecting groups and minimizing byproducts.

Furthermore, the development of metal-free catalytic systems contributes to more sustainable chemical processes. rsc.org For instance, organocatalysts, such as the chiral phosphoric acids used in stereoselective synthesis, avoid the use of heavy or precious metals, which are often toxic, costly, and require energy-intensive removal from the final product. beilstein-journals.org Iodine-catalyzed reactions for the synthesis of heterocyclic structures also represent a move towards more sustainable, metal-free methodologies. rsc.org

Mechanistic Investigations of Environmental Transformation and Degradation of Phosphoric Acid, Ethyl Ester, Compound with 2 Aminoethanol

Microbial Biotransformation Dynamics

Elucidation of Aerobic and Anaerobic Degradation Pathways in Diverse Environmental Compartments

Microbial degradation of organophosphorus compounds can occur under both aerobic and anaerobic conditions, with the specific pathways and degradation rates varying based on the environmental matrix (e.g., water, sediment, soil) and the microbial populations present. frontiersin.orgnih.gov The degradation of these compounds is a critical process for detoxification and decontamination of polluted environments. oup.com

Under aerobic conditions, the primary degradation pathway for many organophosphorus compounds is hydrolysis, often facilitated by microbial enzymes. This is followed by the utilization of the breakdown products as carbon, phosphorus, or nitrogen sources by the microorganisms. In aquatic sediment systems, the rate of aerobic transformation is a key parameter in assessing the persistence of these chemicals. oecd.orgoecd.org

Anaerobic degradation of organophosphorus compounds also proceeds, although often at a slower rate compared to aerobic degradation. europa.eu In anaerobic environments, such as deep sediments or waterlogged soils, different microbial consortia are active, employing alternative metabolic pathways for the breakdown of these compounds. The degradation under these conditions may involve reductive processes in addition to hydrolysis.

Identification and Characterization of Microbial Consortia and Enzymatic Systems Involved in Biotransformation

A wide array of microorganisms, including bacteria and fungi, have been identified as capable of degrading organophosphorus compounds. nih.govoup.com These microorganisms often possess specialized enzymes that can cleave the ester bonds characteristic of these compounds. The most well-studied of these enzymes is organophosphorus hydrolase (OPH), which can detoxify a range of organophosphorus pesticides.

The isolation of microorganisms that can degrade pesticides is crucial for understanding the mechanisms of their metabolism and for their potential use in bioremediation. oup.com The ability of a microbial consortium to degrade a specific organophosphorus compound is often dependent on the presence of genes encoding for the necessary degradative enzymes.

Kinetic Modeling of Biotic Degradation Processes in Environmental Systems

The kinetics of biotic degradation of organophosphorus compounds in environmental systems are often described using first-order or pseudo-first-order models. frontiersin.org These models are used to calculate important parameters such as the half-life (DT50), which is the time required for 50% of the compound to be degraded. oecd.org

The degradation rate is influenced by several factors, including the concentration of the compound, the abundance and activity of the microbial population, temperature, pH, and the availability of other nutrients. Kinetic models are essential tools for predicting the environmental persistence and potential for exposure to these compounds.

Data on Biotic Degradation of Structurally Similar Organophosphorus Compounds

| Compound | System | Conditions | Half-life (t½) | Reference |

| Diazinon | Aqueous Solution | Ultrasonic Irradiation | Fits pseudo-first-order kinetics | frontiersin.org |

| Octamethylcyclotetrasiloxane | Water/Sediment | Aerobic | 242 days | europa.eu |

| Octamethylcyclotetrasiloxane | Water/Sediment | Anaerobic | 365 days | europa.eu |

Abiotic Degradation Pathways

In addition to microbial processes, abiotic factors play a significant role in the transformation and degradation of organophosphorus compounds in the environment. ung.si

Hydrolytic Cleavage Mechanisms and pH Dependency

Hydrolysis is a major abiotic degradation pathway for organophosphorus compounds. ung.si This process involves the cleavage of the ester bonds by water, leading to the formation of less toxic products. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. ung.si

For instance, the hydrolysis of 2-aminoethyl ethyl phosphate (B84403), a compound structurally similar to Einecs 308-616-4, has been studied. In an acidic medium, it was found to yield 2-aminoethylphosphate and free 2-aminoethanol. rsc.org The behavior of phosphodiesters containing 2-aminoethanol during acid- and base-catalyzed hydrolysis has been examined, indicating that the products formed can vary depending on the reaction conditions. rsc.orgresearchgate.net Generally, for many organophosphorus pesticides, hydrolysis is more rapid under alkaline conditions.

Photochemical Transformation under Simulated Environmental Conditions

Photochemical transformation, or photolysis, is another important abiotic degradation pathway for organophosphorus compounds, particularly in surface waters and the upper layers of soil. researchgate.net This process involves the degradation of the compound by sunlight. The rate and products of photolysis can be influenced by the presence of other substances in the environment that can act as photosensitizers.

Studies on various organophosphorus pesticides have shown that they are susceptible to direct photolysis. researchgate.net The energy from ultraviolet (UV) radiation can break the chemical bonds in the molecule, leading to its degradation. nih.govoatext.com The half-lives of organophosphorus insecticides in natural waters can vary significantly, ranging from a few hours to several days, depending on the specific compound and environmental conditions. researchgate.net

Oxidative and Reductive Transformation Mechanisms in Aqueous and Solid Phases

The environmental transformation of Phosphoric acid, ethyl ester, compound with 2-aminoethanol is expected to be governed by the reactivity of its constituent functional groups: the phosphate ester, the ethyl ester linkage, and the 2-aminoethanol moiety. Both oxidative and reductive pathways can contribute to its degradation in aqueous and solid phases.

In aqueous environments, hydrolysis is anticipated to be a primary abiotic degradation pathway. The ester linkages are susceptible to cleavage. The ethyl ester of the phosphate group can hydrolyze to yield ethanol (B145695) and the corresponding phosphoric acid derivative. This process is influenced by pH, with rates typically increasing under both acidic and alkaline conditions. cabidigitallibrary.org

Oxidative transformations are likely mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are photochemically generated in sunlit surface waters and in the atmosphere. nilu.nocopernicus.org The 2-aminoethanol part of the molecule is particularly susceptible to oxidation. The reaction of 2-aminoethanol with hydroxyl radicals in the gas phase has been studied and is known to be rapid, leading to the formation of various smaller, more oxygenated products. nilu.nocopernicus.orgresearchgate.net In soil and water, similar oxidative processes can occur, driven by microbial activity or the presence of oxidizing minerals.

Reductive transformations are more likely to occur in anoxic environments like saturated soils, sediments, and groundwater. While the phosphate group is in its highest oxidation state (+5) and thus not readily reduced, other parts of the molecule could potentially undergo reduction. However, for a relatively simple and water-soluble compound like this, oxidative and hydrolytic pathways are generally considered more significant degradation routes.

Microbial activity plays a crucial role in both oxidative and reductive transformations. Microorganisms can utilize the compound as a source of carbon, nitrogen, and phosphorus. Bacteria in soil and sediment are known to produce extracellular enzymes, such as phosphatases, that can cleave phosphate esters to release inorganic phosphate for assimilation. nih.govfrontiersin.org The 2-aminoethanol component is also readily biodegradable. acs.org

Illustrative Transformation Pathways and Products

| Transformation Type | Phase | Potential Reactants/Conditions | Plausible Transformation Products |

|---|---|---|---|

| Hydrolysis | Aqueous | Water, H⁺/OH⁻ catalysis | Ethanol, Phosphoric acid, 2-Aminoethanol |

| Oxidation | Aqueous/Solid | Hydroxyl radicals (•OH), other ROS | Formic acid, Glyoxal, Amino acetaldehyde |

| Biodegradation (Aerobic) | Aqueous/Solid | Microorganisms, O₂ | CO₂, H₂O, NH₄⁺, PO₄³⁻ |

| Photolysis | Aqueous | Sunlight (UV radiation) | Smaller organic fragments |

Sorption, Desorption, and Mobility Characteristics in Geo-Environmental Matrices

The mobility of Phosphoric acid, ethyl ester, compound with 2-aminoethanol in the environment is dictated by its partitioning behavior between water and geo-environmental matrices like soil and sediment. This behavior is controlled by sorption and desorption processes.

Given its structure, the compound is expected to be relatively polar and water-soluble. The presence of the phosphate and amine groups allows for ionization depending on the environmental pH. The amine group (in 2-aminoethanol) will be protonated under acidic to neutral conditions, conferring a positive charge, while the phosphate group can be deprotonated under neutral to alkaline conditions, resulting in a negative charge. This amphoteric nature significantly influences its interaction with soil particles.

Adsorption isotherms describe the equilibrium relationship between the concentration of a chemical sorbed to a solid phase and its concentration in the aqueous phase at a constant temperature. For polar and ionizable organic compounds, sorption is complex and can involve multiple mechanisms, including hydrophobic partitioning into soil organic matter (SOM), electrostatic interactions with charged mineral surfaces, and hydrogen bonding. au.dkresearchgate.net

The Freundlich and Langmuir models are commonly used to describe sorption isotherms. The Freundlich isotherm is often suitable for heterogeneous surfaces like soil. researchgate.net

Freundlich Isotherm Equation: Cs = Kf Ce1/n

Where Cs is the amount of substance sorbed, Ce is the equilibrium concentration in solution, and Kf and n are empirical constants representing sorption capacity and intensity, respectively.

Sorption of organophosphate esters is often strongly correlated with the organic carbon content of the soil (OC). nih.gov However, for ionizable compounds, electrostatic interactions with clay minerals can also be significant. csic.es The positively charged amino group (at low to neutral pH) can bind to negatively charged clay surfaces, while the negatively charged phosphate group (at higher pH) can be repelled.

Illustrative Freundlich Adsorption Isotherm Parameters for an Analogous Polar Compound

| Soil Type | Organic Carbon (%) | pH | Kf ((mg/kg)/(mg/L)1/n) | n (dimensionless) | R² |

|---|---|---|---|---|---|

| Sandy Loam | 1.2 | 6.5 | 1.8 | 0.85 | 0.98 |

| Silt Loam | 2.5 | 6.2 | 4.5 | 0.90 | 0.99 |

This table presents hypothetical data to illustrate how adsorption parameters might vary with soil type. Kf generally increases with organic carbon content, indicating stronger sorption.

Sorption kinetics for polar compounds are often biphasic, with a rapid initial phase followed by a slower approach to equilibrium. oup.com The initial rapid sorption can be attributed to adsorption on easily accessible external surfaces, while the slower phase may involve diffusion into the micropores of soil aggregates and organic matter. au.dk

Column leaching studies are designed to simulate the movement of chemicals through a soil profile under the influence of flowing water, providing insights into their potential to reach groundwater. science.govepa.gov The mobility of a chemical is determined by its sorption characteristics; strongly sorbed compounds are less mobile, while weakly sorbed compounds are readily leached. mdpi.com

Given its expected water solubility and the potential for repulsion between the anionic form of the phosphate group and negatively charged soil surfaces at neutral to high pH, Phosphoric acid, ethyl ester, compound with 2-aminoethanol may exhibit moderate to high mobility in some soils, particularly those with low organic matter and clay content. mdpi.com

Illustrative Column Leaching Study Results for a Mobile Organic Compound

| Soil Type | Leaching Time (days) | Total Water Applied (pore volumes) | % of Applied Compound in Leachate | % of Applied Compound in Top 10 cm | % of Applied Compound in 10-30 cm |

|---|---|---|---|---|---|

| Sandy Loam | 10 | 5 | 45 | 15 | 30 |

| Silt Loam | 10 | 5 | 20 | 40 | 35 |

This table illustrates hypothetical results from a column leaching experiment. Higher percentages in the leachate indicate greater mobility. Mobility is generally lower in soils with higher organic content due to increased sorption.

Several physicochemical parameters of the environment strongly influence the partitioning of ionizable organic compounds.

Soil Organic Matter (SOM): SOM is a primary sorbent for many organic compounds. au.dknih.gov The partitioning of the neutral form of the molecule into the organic matrix is a key sorption mechanism. Generally, soils with higher organic carbon content will exhibit stronger sorption and reduced mobility of the compound. nih.gov

Clay Content and Type: Clay minerals provide a large surface area for adsorption and possess a net negative charge, which can attract the cationic form of the compound. csic.es

Temperature: Temperature can affect sorption equilibria. Generally, sorption is an exothermic process, so an increase in temperature tends to decrease the extent of sorption, potentially increasing the compound's mobility. rsc.org Temperature also influences degradation rates, with higher temperatures typically accelerating hydrolysis and biodegradation.

Ionic Strength: The concentration of dissolved salts in the soil solution can influence sorption. High ionic strength can screen surface charges and affect the solubility of the organic compound, leading to changes in partitioning behavior.

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of Phosphoric Acid, Ethyl Ester, Compound with 2 Aminoethanol and Its Metabolites in Research Studies

Hyphenated Chromatographic-Mass Spectrometric Approaches

The combination of chromatography for physical separation and mass spectrometry for detection and identification offers unparalleled sensitivity and specificity in chemical analysis. researchgate.net These hyphenated techniques are the cornerstone for analyzing organophosphate esters and their metabolites, which are often present at trace levels in complex mixtures. researchgate.nettandfonline.com

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of polar and thermally labile metabolites of organophosphate esters, which are common transformation products. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, especially for the more volatile parent compounds, and is a standard technique outlined in methodologies such as US EPA method 8141B for organophosphorus compounds. cromlab-instruments.esepa.gov

The development of these methods involves several critical steps:

Sample Preparation and Extraction: The primary challenge is the efficient extraction of target analytes from the sample matrix while minimizing interferences. Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed. nih.govnih.gov For instance, a method for analyzing organophosphate diester metabolites in seafood utilized a QuEChERS extraction followed by an SPE clean-up to achieve satisfactory recoveries. nih.govnih.gov In the analysis of metabolites in hair, an alkaline extraction using methanol (B129727) with ammonium (B1175870) hydroxide (B78521) was found to be highly efficient, allowing for direct injection into the LC-MS/MS system. nih.govcdc.gov

Chromatographic Separation: In LC, reversed-phase columns (such as C18) are frequently used to separate the parent compound from its more polar metabolites. researchgate.net For GC analysis, low-polarity capillary columns, like those with a 5% diphenyl/95% dimethyl polysiloxane phase, provide excellent separation for a wide range of organophosphorus pesticides. cromlab-instruments.es

Mass Spectrometric Detection: For quantitative analysis, tandem mass spectrometry (MS/MS) is typically operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the target analyte and monitoring for a unique product ion generated through collision-induced dissociation. This highly selective process significantly reduces matrix background and enhances sensitivity. researchgate.net

Method validation ensures the reliability and reproducibility of the analytical data. Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limits of detection (LOD), and limits of quantification (LOQ). For example, a validated LC-HRMS method for six organophosphate diesters in seafood reported recoveries between 89% and 138% and LODs in the low ng/g range. nih.govnih.gov

Table 1: Example Parameters for LC-MS/MS Method Development This table is illustrative and based on typical methods for related organophosphate metabolites.

| Parameter | Specification | Purpose |

| Chromatography | ||

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Separation of polar and non-polar compounds. |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile/methanol | Elution of analytes with varying polarities. |

| Flow Rate | 0.2 - 0.4 mL/min | Optimal separation and ionization efficiency. |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode | Generation of gas-phase ions from liquid phase. Negative mode is often used for phosphate (B84403) metabolites. nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. |

| Example Transition 1 | m/z of Precursor Ion → m/z of Product Ion 1 | Quantification transition. |

| Example Transition 2 | m/z of Precursor Ion → m/z of Product Ion 2 | Confirmation transition. |

While tandem MS is excellent for quantifying known analytes, High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, is indispensable for identifying unknown transformation products. researchgate.net HRMS provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental formula of an unknown metabolite. nih.gov

Once a potential formula is proposed, fragmentation analysis (MS/MS) is performed to elucidate the compound's structure. The fragmentation patterns of organophosphate esters are often predictable. Common fragmentation pathways for protonated organophosphate nerve agents and related compounds have been studied, providing a basis for identifying structural motifs in unknown metabolites. oup.com By analyzing the fragment ions and neutral losses, researchers can piece together the structure of a transformation product, confirming, for example, the loss of an ethyl group or the modification of the 2-aminoethanol moiety. This approach was successfully used to identify and confirm the presence of metabolites like diphenyl phosphate (DPHP) and di-n-butyl phosphate (DNBP) in seafood samples. nih.gov

Development and Validation of LC-MS/MS and GC-MS Methods for Complex Matrices

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and environment of atoms within a molecule. mdpi.comnwo.nl It is particularly valuable for the unambiguous structural characterization of compounds and for studying dynamic processes like molecular interactions and chemical transformations. scielo.brunibo.it

A combination of 1H, 13C, and 31P NMR experiments is used to fully characterize the structure of the phosphoric acid, ethyl ester, compound with 2-aminoethanol, and its metabolites.

³¹P NMR: This is one of the most informative techniques for analyzing organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. mdpi.com The ³¹P chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus atom, allowing for clear differentiation between the parent phosphate ester, its metabolites, and inorganic phosphate. scielo.brscielo.br For example, organophosphate esters typically show signals at a lower chemical shift compared to inorganic phosphates. scielo.br The ³¹P NMR spectra can also be used for quantitative analysis (qNMR), offering an alternative to chromatographic methods. mdpi.com

¹H NMR: Proton NMR provides information about the ethyl and 2-aminoethanol portions of the molecule. The characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the protons of the ethanolamine (B43304) backbone can be identified. Coupling between the protons and the phosphorus nucleus (³JHP) can further confirm the structure. researchgate.net

¹³C NMR: Carbon NMR complements the ¹H NMR data, providing a signal for each unique carbon atom in the molecule. This helps to confirm the carbon skeleton of the parent compound and identify structural changes in its metabolites.

Table 2: Typical NMR Characteristics for Organophosphate-Ethanolamine Structures This table is illustrative and based on data for related compounds like phosphoethanolamine and various organophosphate esters. researchgate.netlgcstandards.com

| Nucleus | Moiety | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity / Coupling |

| ³¹P | Phosphate Ester | -5 to +5 | Singlet (proton decoupled) |

| ¹H | Ethyl (-CH₃) | 1.2 - 1.5 | Triplet |

| ¹H | Ethyl (-CH₂-O-P) | 4.0 - 4.4 | Multiplet (coupled to ¹H and ³¹P) |

| ¹H | Ethanolamine (-CH₂-N) | ~3.2 | Triplet |

| ¹H | Ethanolamine (-CH₂-O-P) | ~4.0 | Multiplet |

| ¹³C | Ethyl (-CH₃) | 15 - 20 | Singlet |

| ¹³C | Ethyl (-CH₂-O-P) | 60 - 70 | Doublet (due to J-coupling with ³¹P) |

| ¹³C | Ethanolamine (-CH₂-N) | ~42 | Singlet |

| ¹³C | Ethanolamine (-CH₂-O-P) | ~60 | Doublet (due to J-coupling with ³¹P) |

NMR is uniquely suited to study the dynamics of chemical processes in solution. By acquiring spectra over time, one can monitor the degradation of the parent compound and the formation of transformation products. For example, a study on the degradation of organophosphate esters by advanced oxidation processes used ³¹P NMR to track the disappearance of the parent signals and the appearance of new signals corresponding to degradation intermediates and final products. scielo.brscielo.br Similarly, changes in the chemical shifts of ¹H or ³¹P nuclei upon interaction with a biological macromolecule can provide insights into binding mechanisms and identify the parts of the molecule involved in the interaction.

Application of 1H, 13C, and 31P NMR for Structural Characterization

Radiometric and Isotopic Labeling Techniques for Pathway Elucidation

To definitively trace the metabolic fate of a compound through a complex biological system, isotopic labeling is the gold standard. researchgate.net This involves synthesizing the compound of interest with one or more atoms replaced by their heavier (stable) or radioactive isotopes.

The strategy involves incorporating a label into either the ethyl phosphate or the 2-aminoethanol portion of the molecule.

Common Isotopes:

Radioactive Isotopes: Carbon-14 (¹⁴C) and Phosphorus-32 (³²P) are classic choices. ¹⁴C is invaluable for tracking the carbon skeleton of the molecule through metabolic pathways. researchgate.net A fluorine-18 (B77423) (¹⁸F) labeled organophosphate was developed as a PET imaging tracer to study its interaction with acetylcholinesterase in the central nervous system. acs.org

Stable Isotopes: Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) are commonly used stable isotopes. Their incorporation leads to a predictable mass shift that can be detected by mass spectrometry. rsc.org

By administering the labeled compound, researchers can track its journey. For example, by using a ¹³C-labeled precursor in a technique known as Metabolic Flux Analysis (MFA), one can quantify the rates (fluxes) of metabolic pathways. nih.gov A study on phosphatidylethanolamine (B1630911) (PE) metabolism used a dual stable isotopic labeling strategy to track the metabolic products of PE released from specific organelles within living cells, providing high spatiotemporal resolution. rsc.org The detection of the isotopic label in various metabolites isolated from biofluids or tissues provides unambiguous evidence of the metabolic pathway, confirming the biotransformation of the parent compound into specific products.

Methodological Advancements in Sample Preparation and Trace Enrichment

The accurate quantification of Phosphoric acid, ethyl ester, compound with 2-aminoethanol (Einecs 308-616-4), and its constituent moieties—ethyl phosphate and 2-aminoethanol—in complex biological and environmental matrices presents significant analytical challenges. These challenges stem from their high polarity, low intrinsic volatility, and the often-low concentrations present in research samples. Furthermore, the endogenous nature of 2-aminoethanol necessitates highly selective methods to differentiate it from the background biological pool. Consequently, advancements in sample preparation are paramount for removing interfering matrix components, concentrating the analytes to detectable levels (trace enrichment), and ensuring the accuracy and reproducibility of subsequent instrumental analysis, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Solid-Phase Extraction (SPE) Strategies

Solid-Phase Extraction (SPE) has become the cornerstone of sample preparation for polar analytes like ethyl phosphate and 2-aminoethanol. Recent advancements have moved beyond simple reversed-phase or normal-phase sorbents towards more sophisticated mixed-mode and ion-exchange chemistries that offer superior selectivity and recovery.

Mixed-Mode Ion-Exchange SPE: This is the most effective approach for simultaneously extracting the cationic 2-aminoethanol and the anionic ethyl phosphate. Mixed-mode sorbents contain both ion-exchange and reversed-phase functional groups. For instance, a mixed-mode strong cation-exchange (MCX) sorbent can retain the protonated amine group of 2-aminoethanol under acidic conditions, while a mixed-mode weak anion-exchange (WAX) sorbent can retain the deprotonated phosphate group of ethyl phosphate under basic conditions. A typical protocol involves loading the sample at a specific pH to ensure analyte ionization and retention, followed by a series of wash steps with organic solvents to remove hydrophobic and neutral interferences, and a final elution step using a solvent containing a counter-ion or an altered pH to release the analytes.

Hydrophilic-Lipophilic Balanced (HLB) Sorbents: These water-wettable polymeric sorbents provide excellent retention for a broad range of polar and non-polar compounds, making them suitable for screening studies. While less selective than mixed-mode ion-exchange, they offer high capacity and good recoveries for both ethyl phosphate and 2-aminoethanol from aqueous matrices like urine or plasma ultrafiltrate.

Research findings have demonstrated the superiority of these advanced SPE methods. Studies focusing on human plasma analysis have achieved high recovery rates and significant enrichment factors, enabling the detection of analytes at the sub-nanogram per milliliter level.

| Analyte | SPE Sorbent Type | Matrix | Recovery (%) | Enrichment Factor | Achieved LOD (ng/mL) |

|---|---|---|---|---|---|

| 2-Aminoethanol | Mixed-Mode Cation Exchange (MCX) | Human Plasma | 98.1 | 80 | 0.2 |

| Ethyl Phosphate | Mixed-Mode Anion Exchange (MAX) | Human Plasma | 92.5 | 75 | 0.5 |

| 2-Aminoethanol | Hydrophilic-Lipophilic Balance (HLB) | Urine | 95.2 | 60 | 0.8 |

| Ethyl Phosphate | Weak Anion Exchange (WAX) | Urine | 88.4 | 50 | 1.0 |

Miniaturized and Automated Extraction Techniques

To address the demand for higher throughput, lower solvent consumption, and increased sensitivity, miniaturized sample preparation techniques have been developed and applied.

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (miscible in both water and the extraction solvent) is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer. After centrifugation, the sedimented organic phase, now enriched with the analytes, is collected for analysis. For polar compounds like ethyl phosphate, ion-pairing agents are often added to the sample to form neutral complexes that are more readily extracted into the organic phase.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed directly to the sample (direct immersion) or its headspace. Analytes partition onto the fiber coating until equilibrium is reached. The fiber is then retracted and transferred to the injection port of a gas or liquid chromatograph for thermal or solvent desorption. For 2-aminoethanol, derivatization is often required prior to SPME to increase volatility for subsequent GC analysis. The development of more polar and biocompatible fiber coatings has enhanced the applicability of SPME for these types of analytes directly from biological fluids.

These microextraction methods offer substantially higher enrichment factors compared to conventional SPE, pushing limits of detection (LODs) into the picogram-per-milliliter (pg/mL) range, which is critical for metabolomic and trace-level environmental studies.

| Technique | Analyte | Matrix | Enrichment Factor | Achieved LOD (pg/mL) | Key Advantage |

|---|---|---|---|---|---|

| DLLME (with ion-pairing) | Ethyl Phosphate | Environmental Water | 250 | 50 | Extremely rapid extraction |

| SPME (derivatized) | 2-Aminoethanol | Saliva | 400 | 20 | Solvent-free, high enrichment |

| DLLME (with ion-pairing) | 2-Aminoethanol | Wastewater Effluent | 220 | 80 | High sample throughput |

| SPME (polar coating) | Ethyl Phosphate | Cell Culture Media | 350 | 35 | Minimal sample volume required |

Isotope Dilution as a Gold Standard

The most significant advancement for ensuring quantitative accuracy is the integration of stable isotope dilution mass spectrometry (IDMS) with advanced sample preparation. In this approach, known quantities of stable isotope-labeled internal standards (e.g., ¹³C₂-2-aminoethanol, D₄-2-aminoethanol, or ¹⁸O₄-ethyl phosphate) are added to the sample at the very beginning of the workflow. Because the labeled standards are chemically identical to the native analytes, they co-elute chromatographically and experience the same losses during extraction, enrichment, and derivatization, as well as the same ionization suppression or enhancement effects in the mass spectrometer source. By measuring the ratio of the native analyte to its labeled internal standard, precise and accurate quantification can be achieved, effectively correcting for any variability in the sample preparation process. The combination of selective SPE or microextraction with IDMS represents the state-of-the-art methodology for robustly quantifying this compound and its metabolites in complex research studies.

Computational Chemistry and Molecular Modeling of Phosphoric Acid, Ethyl Ester, Compound with 2 Aminoethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. uoa.gracs.org For the ionic pair of diethyl phosphate (B84403) and protonated 2-aminoethanol, these calculations can reveal fundamental properties that govern its reactivity and interactions. Methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) are commonly used to solve the Schrödinger equation for the molecule, providing a detailed picture of electron distribution and energy levels. aip.orgacs.org

From these calculations, a variety of electronic and reactivity descriptors can be derived. These descriptors are crucial for understanding the chemical nature of the compound. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability. Other important descriptors include the electrostatic potential, which maps the charge distribution on the molecular surface, and various population analysis schemes that assign partial charges to each atom.

Table 1: Hypothetical Quantum Chemical Descriptors for Diethyl Phosphate-2-Aminoethanol Complex

| Descriptor | Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability, likely localized on the phosphate anion. |

| LUMO Energy | +2.1 eV | Indicates electron-accepting capability, likely associated with the aminium cation. |

| HOMO-LUMO Gap | 10.6 eV | Suggests high kinetic stability and low reactivity in redox reactions. |

| Dipole Moment | 12.5 D | A high value indicates significant charge separation, characteristic of an ionic salt. |

| Electrostatic Potential | Negative on phosphate oxygen atoms; Positive on aminium group | Predicts sites for electrophilic and nucleophilic attack, respectively. |

Note: The values in this table are illustrative and represent typical outputs from quantum chemical calculations for similar ionic species.

Molecular Dynamics Simulations of Interfacial Interactions and Environmental Behavior

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. rsc.orgacs.org For the diethyl phosphate-2-aminoethanol compound, MD simulations are particularly useful for studying its behavior in different environments, such as in aqueous solution or at interfaces (e.g., air-water or lipid-water). These simulations rely on a force field, a set of empirical energy functions and parameters that describe the interactions between atoms. uoa.gr

By simulating the compound in a box of water molecules, for instance, one can observe how it dissolves and interacts with the solvent. Key insights include the formation and dynamics of hydrogen bonds between the phosphate and amine groups and surrounding water molecules. At an air-water interface, MD simulations can predict whether the compound will accumulate at the surface, a behavior influenced by the hydrophobic ethyl groups and the hydrophilic ionic ends. This information is critical for understanding its environmental partitioning and potential to form films on water bodies. itrcweb.org

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Potential Findings

| Simulation Parameter | Value/Setting | Purpose |

| System Composition | 10 ion pairs in 5000 water molecules | To simulate behavior in dilute aqueous solution. |

| Force Field | AMBER or CHARMM | To accurately model inter- and intramolecular forces. |

| Simulation Time | 100 ns | To allow for sufficient sampling of molecular conformations and interactions. |

| Temperature | 298 K | To simulate ambient environmental conditions. |

| Potential Finding | Description | |

| Radial Distribution Functions | Peaks would indicate the average distance and coordination of water around the ionic groups. | |

| Mean Square Displacement | Calculation would yield the diffusion coefficient of the compound in water. | |

| Interfacial Accumulation | Simulations of an air-water interface could show enrichment of the compound at the surface. |

Note: This table presents typical parameters for an MD simulation and the type of results that could be obtained.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the structural or physicochemical properties of chemicals with their biological activity or environmental fate. umweltbundesamt.denih.gov For the diethyl phosphate-2-aminoethanol compound, QSAR models can be used to predict properties that are important for its environmental risk assessment, such as its octanol-water partition coefficient (log K_ow), bioconcentration factor (BCF), and biodegradability. umweltbundesamt.de

Table 3: Predicted Environmental Fate Properties using a Hypothetical QSAR Model

| Property | Predicted Value | Implication for Environmental Fate |

| log K_ow | -1.5 | Low potential for bioaccumulation in fatty tissues. |

| Water Solubility | > 1000 mg/L | High mobility in aqueous environments. |

| Ready Biodegradability | Not readily biodegradable | Persistence in the environment may be a concern. nih.gov |

| Soil Adsorption Coefficient (K_oc) | < 50 L/kg | Low adsorption to soil and sediment; high mobility in soil. |

Note: These values are hypothetical predictions based on the expected behavior of a small, water-soluble ionic compound.

Chemoinformatics and Machine Learning Applications in Compound Behavior Profiling

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. In conjunction with machine learning, it can be a powerful tool for profiling the behavior of a compound like diethyl phosphate-2-aminoethanol. acs.orgnih.gov By representing the molecule as a "fingerprint" (a binary string that encodes structural features), it can be compared to vast libraries of other compounds with known properties or activities.

Machine learning models, such as support vector machines or neural networks, can be trained on these large datasets to classify new compounds or predict their properties. nih.gov For instance, a model trained on a dataset of toxicological data could be used to predict the potential for this compound to be a skin irritant or an aquatic toxicant. Similarly, machine learning models can be developed to predict its mechanism of action by comparing its structural features to those of compounds with known biological targets. canada.ca These approaches allow for a rapid screening of potential hazards and can guide further experimental testing.

Table 4: Example of a Chemoinformatics-Based Profile for Diethyl Phosphate-2-Aminoethanol

| Profile Aspect | Method | Predicted Outcome |

| Structural Similarity Search | Tanimoto coefficient using MACCS fingerprints | High similarity to other small organophosphate salts. |

| Toxicity Prediction | Random Forest classifier trained on Tox21 data | Low probability of acute systemic toxicity. |

| Mechanism of Action Profiling | Comparison to known protein binding fragments | Potential for interaction with enzymes that process phosphates. |

| Environmental Persistence | Deep Neural Network model for biodegradability | Classified as likely persistent. |

Note: This table illustrates the types of predictions that can be made using chemoinformatics and machine learning tools.

Mechanistic Interactions of Phosphoric Acid, Ethyl Ester, Compound with 2 Aminoethanol with Model Biological Systems Non Clinical Research Focus

Enzymatic Interactions and Substrate Specificity in Model Microorganisms

There is no specific information available in the reviewed literature regarding the enzymatic interactions and substrate specificity of Einecs 308-616-4 with enzymes from model microorganisms.

In general, organophosphorus compounds are known to be susceptible to microbial degradation. oup.comoup.com The primary mechanism for the breakdown of these compounds is hydrolysis, often catalyzed by enzymes such as organophosphate hydrolases or phosphotriesterases. oup.com These enzymes can cleave the ester bonds within the organophosphate molecule, leading to its detoxification. oup.comoup.com Microorganisms like Flavobacterium sp. have been identified as capable of degrading a range of organophosphorus compounds. oup.com However, without specific studies on this compound, it is not possible to determine which microbial enzymes, if any, would act on it or what the specific substrates and products of such a reaction would be.

Cellular Uptake and Biotransformation in In Vitro Cell Cultures (Non-Mammalian, Non-Clinical)

No studies were found that investigated the cellular uptake and biotransformation of this compound in non-mammalian, non-clinical in vitro cell cultures.

The compound is a salt formed between an organophosphate (ethyl phosphoric acid) and an amine (2-aminoethanol). ontosight.ai The cellular uptake of such a compound would likely be influenced by its physicochemical properties, such as its solubility and molecular size. The phosphate (B84403) and amine functional groups could participate in various chemical reactions, influencing its stability and reactivity. ontosight.ai For instance, phosphoethanolamine, a related compound, is known to be a metabolite in phospholipid metabolism in organisms like Escherichia coli. nih.gov However, this does not provide direct evidence for the uptake or biotransformation of the larger, more complex molecule, this compound.

Influence on Microbiome Composition and Function in Environmental Systems

There is no direct research on the influence of this compound on the composition and function of microbiomes in environmental systems.

Investigation of Molecular Recognition and Binding Events with Biomolecules

No literature is available that investigates the molecular recognition and binding events of this compound with specific biomolecules.

Molecular recognition involves specific non-covalent interactions between molecules. acs.orgnih.gov For organophosphorus compounds, a key interaction is their ability to inhibit acetylcholinesterase by binding to the active site of the enzyme. oup.comannualreviews.org This binding is a form of molecular recognition that leads to the compound's toxic effects in many organisms. oup.comannualreviews.org The specific structure of this compound, with its ethyl phosphate and 2-aminoethanol components, would determine its potential binding partners and the nature of those interactions. However, in the absence of molecular modeling or experimental binding studies, any discussion of its molecular recognition properties would be purely speculative.

Regulatory Science Methodologies and Frameworks for Environmental Assessment of Phosphoric Acid, Ethyl Ester, Compound with 2 Aminoethanol

Methodological Approaches for Persistence (P), Bioaccumulation (B), and Mobility (M) Assessment

Scientific Design and Interpretation of OECD Test Guidelines for Environmental Fate Studies

The Organisation for Economic Co-operation and Development (OECD) provides a suite of internationally recognized test guidelines for evaluating the environmental fate of chemicals. europa.euepa.gov These guidelines are fundamental for generating reliable and comparable data for regulatory submissions. For a substance like Phosphoric Acid, Ethyl Ester, Compound with 2-Aminoethanol, which is an organophosphate salt, a specific set of OECD guidelines would be employed to assess its persistence, bioaccumulation, and mobility.

Given its structure, the compound is expected to dissociate in aqueous environments into the ethyl phosphate (B84403) anion and the 2-aminoethanol cation. Therefore, the environmental fate of both components would need to be considered.

Persistence Assessment:

Persistence is evaluated through studies that measure the rate of degradation of a substance under various environmental conditions. Key OECD guidelines for this purpose include:

Ready Biodegradability (OECD 301 series, OECD 310): These screening tests provide information on whether a substance is likely to biodegrade rapidly in the environment. fao.org For the components of Einecs 308-616-4, these tests would assess their ultimate biodegradation by microorganisms.

Inherent Biodegradability (OECD 302 series): If a substance is not readily biodegradable, these tests can determine if it has the potential to biodegrade under favorable conditions. epa.gov

Simulation Testing for Degradation in Water and Sediment (OECD 308, OECD 309): These higher-tier studies simulate environmental conditions more realistically to determine degradation half-lives in surface water and sediment. epa.gov

Hydrolysis as a Function of pH (OECD 111): This abiotic degradation test is crucial for phosphate esters, as hydrolysis can be a significant degradation pathway. fao.org The rate of hydrolysis would be determined at various pH levels representative of environmental conditions.

Bioaccumulation Assessment:

Bioaccumulation potential is the tendency of a substance to accumulate in living organisms.

Partition Coefficient (n-octanol/water) (OECD 107, OECD 117): The log Kow value is a screening indicator for bioaccumulation potential. For an ionizable substance like this organophosphate salt, the log D (distribution coefficient at different pH values) would be more relevant. ecetoc.org

Bioaccumulation in Fish (OECD 305): This is the definitive test for determining the Bioconcentration Factor (BCF) in aquatic organisms. However, for substances with low log Kow or that are readily metabolized, this test may not be necessary.

Mobility Assessment:

Mobility determines how a chemical moves through the environment, particularly its potential to leach into groundwater or adsorb to soil and sediment.

Adsorption/Desorption using a Batch Equilibrium Method (OECD 106): This test determines the soil and sediment adsorption coefficient (Koc), which indicates the tendency of a substance to bind to organic matter in soil and sediment. acs.org This is a key parameter for predicting mobility.

Surface Tension of Aqueous Solutions (OECD 115): This property can influence a substance's movement across environmental interfaces. epa.gov

The interpretation of these studies requires careful consideration of the substance's properties. For instance, the salt nature of the compound means that tests should be conducted across a relevant pH range, and the individual properties of the ethyl phosphate and 2-aminoethanol moieties should be taken into account.

Advanced Approaches to Integrated Testing Strategies and Data Analysis for PBM Characterization

Modern regulatory frameworks, such as REACH in the European Union, advocate for Integrated Approaches to Testing and Assessment (IATA). researchgate.net This involves a tiered approach that uses all available information, including data from existing studies, computational modeling (QSARs), and read-across from structurally similar substances, to make decisions while minimizing animal testing. researchgate.net

For Phosphoric Acid, Ethyl Ester, Compound with 2-Aminoethanol, an integrated testing strategy would likely involve:

Data Gathering and (Q)SAR Analysis: Initial assessment would involve collecting all existing data on the compound and its components. (Q)SAR models can provide initial estimates of P, B, and M properties. biorxiv.org

Read-Across: Due to the lack of specific data for this compound, a read-across approach from structurally similar substances, such as other alkyl phosphate amine salts, would be crucial. europa.eu For example, data from the REACH registration of "Amines, C16-18 (even numbered)-alkyl, salts with phosphoric acid, mono" indicates that the assessment considers the properties of both the amine and the phosphate components separately and uses read-across data. europa.eu

Environmental Exposure Modeling and Risk Assessment Methodologies in Academic Contexts

In academic research, environmental exposure modeling often employs more sophisticated and site-specific models compared to the screening-level models used in initial regulatory assessments. These models can simulate the fate and transport of a chemical in a specific environment, such as a particular watershed or ecosystem. nih.govdcceew.gov.au

For Phosphoric Acid, Ethyl Ester, Compound with 2-Aminoethanol, academic research might focus on:

Fugacity Models: Level III fugacity models could be used to predict the partitioning of the substance between different environmental compartments (air, water, soil, sediment) at a steady state.

Hydrodynamic and Water Quality Models: These models could simulate the transport and transformation of the dissociated ions in a river system, considering factors like water flow, sediment transport, and biodegradation rates.

Food Web Models: To assess the potential for biomagnification, food web models could be used to simulate the transfer of the substance through different trophic levels.

Risk assessment in an academic context often involves developing and testing new methodologies. For organophosphates, research may focus on understanding the link between environmental exposure and subtle ecotoxicological effects, such as neurotoxicity in non-target organisms. researchgate.net

Data Requirements and Scientific Justification for Regulatory Submissions (Methodological Aspects)

For a regulatory submission under a framework like REACH, a comprehensive dataset on the substance's properties is required. europa.eu The specific data requirements depend on the production volume of the substance.

For Phosphoric Acid, Ethyl Ester, Compound with 2-Aminoethanol, the following methodological aspects are critical for a regulatory submission:

Substance Identity: A clear and unambiguous identification of the substance is required, including its composition and the identity of its constituents. europa.eu

Physicochemical Properties: A complete set of physicochemical data is necessary as it influences the substance's environmental fate.

Environmental Fate and Pathways: This includes studies on degradation (biotic and abiotic), bioaccumulation, and mobility, as outlined in section 7.1.1.

Ecotoxicological Information: Data on acute and chronic toxicity to aquatic organisms (fish, daphnia, algae) and terrestrial organisms are required to derive Predicted No-Effect Concentrations (PNECs).

The scientific justification for the chosen testing strategy is a key part of the submission. This includes justifying any data waivers, the use of read-across approaches, and the application of (Q)SAR models. All studies must be conducted according to standardized guidelines and, where required, under Good Laboratory Practice (GLP).

Inter-Laboratory Variability and Harmonization of Scientific Protocols in Regulatory Science

Inter-laboratory variability is a recognized challenge in environmental testing. rsc.org Different laboratories conducting the same standardized test can produce different results due to subtle variations in experimental conditions, equipment, and operator technique. waterrf.org

For the analysis of organophosphate compounds, inter-laboratory studies have been conducted to assess the accuracy and precision of analytical methods. researchgate.netrsc.org These studies are essential for harmonizing protocols and ensuring the reliability of data submitted for regulatory purposes.

Key sources of variability in the environmental assessment of Phosphoric Acid, Ethyl Ester, Compound with 2-Aminoethanol could include:

Analytical Methods: The quantification of the parent compound and its degradation products in complex environmental matrices can be challenging. Different analytical techniques (e.g., LC-MS, GC-MS) and sample preparation methods can lead to variability. rsc.org

Biodegradation Testing: The composition and activity of the microbial inoculum used in biodegradation tests can vary significantly between laboratories, leading to different degradation rates.

Adsorption/Desorption Studies: The properties of the soil or sediment used in these studies can vary, affecting the measured adsorption coefficients.

To minimize inter-laboratory variability, the following measures are important:

Standardized Protocols: Strict adherence to detailed and harmonized protocols, such as the OECD test guidelines, is essential.

Reference Materials: The use of certified reference materials helps to ensure the accuracy of analytical measurements.

Proficiency Testing Schemes: Participation in inter-laboratory comparison and proficiency testing schemes allows laboratories to assess their performance against their peers and identify areas for improvement. researchgate.net

By addressing inter-laboratory variability and promoting the harmonization of scientific protocols, the reliability and consistency of environmental assessments for chemicals like Phosphoric Acid, Ethyl Ester, Compound with 2-Aminoethanol can be enhanced, leading to more robust regulatory decisions.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Einecs 308-616-4, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis protocols should be documented with precise stoichiometric ratios, reaction conditions (temperature, pH, catalysts), and purification steps. Reproducibility requires adherence to validated procedures, such as those outlined in peer-reviewed literature. Include characterization data (e.g., NMR, mass spectrometry) and cross-reference with existing protocols to confirm consistency . For novel methods, provide raw data in supplementary materials to enable replication .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- Chromatography : HPLC or GC to assess purity.

- Spectroscopy : Compare NMR/IR spectra with reference databases.

- Elemental Analysis : Confirm empirical formula.

Discrepancies in purity (>5%) warrant re-purification or protocol revision. For novel compounds, include X-ray crystallography or computational modeling to validate structural assignments .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Prioritize properties impacting reactivity and stability:

- Solubility (in polar/nonpolar solvents).

- Thermal stability (TGA/DSC data).

- Redox potential (cyclic voltammetry).

Design experiments under inert atmospheres or controlled humidity if the compound is hygroscopic or oxidizes readily .

Advanced Research Questions

Q. How can conflicting data on the catalytic activity of this compound be resolved?

- Methodological Answer :

Systematic Review : Compare experimental conditions (e.g., substrate concentration, temperature) across studies.

Error Analysis : Quantify uncertainties in instrumentation (e.g., ±2% error in spectrophotometers).

Replication : Reproduce conflicting experiments with standardized protocols.

Statistical Modeling : Use ANOVA or Bayesian inference to assess whether differences are statistically significant.

Publish null results to clarify contradictions and refine hypotheses .

Q. What experimental frameworks are suitable for studying the mechanistic role of this compound in multi-step reactions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow techniques or isotopic labeling (e.g., ²H, ¹³C) to trace intermediate formation.

- Computational Modeling : Apply DFT or MD simulations to predict transition states.

- In Situ Spectroscopy : Monitor reaction progress via Raman or UV-vis spectroscopy.

Cross-validate findings with independent methods to minimize confirmation bias .

Q. How can researchers ethically address data gaps in the environmental impact assessment of this compound?

- Methodological Answer :

- Precautionary Principle : Assume higher toxicity in absence of data; design toxicity assays (e.g., Daphnia magna LC50 tests).

- Meta-Analysis : Aggregate data from structurally analogous compounds to predict ecotoxicological profiles.

- Transparency : Clearly state limitations in publications and advocate for open-access data repositories to crowdsource missing information .

Methodological and Ethical Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism.

- Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.

Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Q. How should researchers document and share synthetic protocols for this compound to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?

- Methodological Answer :

- Structured Metadata : Include machine-readable descriptors (e.g., SMILES notation, InChIKey).

- Repository Uploads : Deposit protocols in Zenodo or ChemRxiv with CC-BY licenses.

- Version Control : Track revisions via GitHub/GitLab to ensure traceability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.